molecular formula C6H8N4O B12858651 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol

2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol

Cat. No.: B12858651
M. Wt: 152.15 g/mol
InChI Key: UPAZBPKDLALLHZ-UHFFFAOYSA-N
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Description

2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is a nitrogen-containing heterocyclic compound Heterocyclic compounds are a significant class of organic compounds that contain a ring structure composed of at least one atom other than carbon This particular compound features a pyrrole ring fused with another pyrrole ring, forming a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanoketones with ammonia or amines can lead to the formation of the desired pyrrole derivatives . Another approach involves the use of enals and pyrrol-4-ones in a [3+3] annulation reaction catalyzed by N-heterocyclic carbenes, which provides the core structure with good enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available and inexpensive starting materials, along with efficient catalytic systems, can enhance the feasibility of large-scale production. Additionally, the development of continuous flow processes and automation can further streamline the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug discovery further distinguish it from other similar compounds.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

6-hydroxy-1H-pyrrolo[2,3-b]pyrrole-4,5-diamine

InChI

InChI=1S/C6H8N4O/c7-4-3-1-2-9-6(3)10(11)5(4)8/h1-2,9,11H,7-8H2

InChI Key

UPAZBPKDLALLHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=C(N2O)N)N

Origin of Product

United States

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